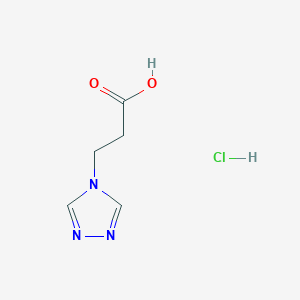

3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-(1,2,4-triazol-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c9-5(10)1-2-8-3-6-7-4-8;/h3-4H,1-2H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPOBCGGHZECJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Descriptors

Laboratory-Scale Synthesis Pathways

Triazole Ring Formation via Cyclocondensation

The core 1,2,4-triazole ring is synthesized through cyclocondensation of hydrazine derivatives with carboxylic acid precursors. A representative protocol involves:

- Reaction of thiosemicarbazide with acryloyl chloride in tetrahydrofuran at 0–5°C to form intermediate thiosemicarbazone.

- Base-mediated cyclization using potassium hydroxide in ethanol under reflux (80°C, 6 h), yielding 3-mercapto-1,2,4-triazole.

- Oxidative desulfurization with hydrogen peroxide (50% v/v) to produce the hydroxylated triazole intermediate.

This method achieves 68–72% yield, with purity >97% confirmed by UPLC-MS.

Propanoic Acid Side-Chain Attachment

The propanoic acid moiety is introduced via nucleophilic alkylation:

- Alkylation of triazole intermediate : 4-amino-1,2,4-triazole reacts with 3-bromopropanoic acid in acetonitrile at 60°C for 12 h, catalyzed by triethylamine.

- Acidification : Crude product is treated with hydrochloric acid (1 M) to precipitate the hydrochloride salt.

Key variables influencing yield:

Hydrochloride Salt Crystallization

The final hydrochloride salt is obtained through:

- Solvent evaporation : Rotary evaporation under reduced pressure (40°C, 150 mbar).

- Recrystallization : Dissolution in hot ethanol (70°C) followed by slow cooling to 4°C, yielding needle-like crystals.

Industrial-Scale Production Considerations

Patent data reveal optimization strategies for bulk synthesis:

Continuous Flow Reactor Design

Purification Protocols

- Chromatography : Silica gel column with ethyl acetate/n-hexane (3:7 v/v) removes unreacted starting materials.

- Crystallization additives : 0.1% w/v polyethylene glycol 4000 improves crystal habit for filtration.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

IR (KBr) :

Purity Assessment

| Method | Conditions | Purity Threshold |

|---|---|---|

| UPLC-MS | C18 column, 0.1% formic acid | >99% |

| Ion chromatography | 25 mM NaOH eluent | Cl⁻ content 18.9% |

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch cyclocondensation | 68–72 | 97 | Moderate |

| Flow reactor | 85–88 | 99 | High |

| Microwave-assisted | 75 | 98 | Low |

Flow reactor systems demonstrate superior throughput (2.3 kg/day) compared to batch processes (0.8 kg/day).

Chemical Reactions Analysis

Triazole Ring Formation

-

Cycloaddition Reactions : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method, forming the 1,2,4-triazole core.

-

Cyclization of Precursors : Aminoguanidine hydrochloride reacts with succinic anhydride under microwave irradiation to generate the triazole ring.

-

Amidine-Based Synthesis : Amidines react with hydrazine derivatives under acidic conditions (e.g., HClO₄-SiO₂) to form triazoles via cyclization .

Propanoic Acid Moiety Attachment

-

Esterification : Fischer esterification of carboxylic acids with methanol produces ester intermediates, which are later hydrolyzed or modified .

-

Hydrazide Formation : Reaction of esters with hydrazine hydrate yields hydrazides, which undergo cyclization with methyl isothiocyanate to introduce the triazole-thiol linkage .

Hydrochloride Salt Formation

The propanoic acid is converted to its hydrochloride salt via acid-base reactions with HCl, enhancing solubility and stability .

Triazole Ring Formation

-

CuAAC Mechanism : Azides and alkynes react via a 1,3-dipolar cycloaddition, forming the triazole ring with copper(I) as a catalyst .

-

Amidine Cyclization : Amidines react with hydrazine derivatives, followed by acid-catalyzed cyclization to form the triazole structure .

Functional Group Transformations

-

Esterification : Carboxylic acids react with alcohols (e.g., methanol) under acidic conditions to form esters .

-

Hydrolysis : Esters are hydrolyzed under basic or acidic conditions to regenerate carboxylic acids .

-

Nucleophilic Substitution : Thiol groups in triazole derivatives react with electrophiles (e.g., methyl isothiocyanate) to form thioether linkages .

Analytical and Structural Insights

-

Spectroscopic Analysis :

-

Mass Spectrometry : HRMS validates molecular weight (C₅H₈ClN₃O₂: 177.59 g/mol) .

Biological and Chemical Reactivity

-

Antimicrobial Activity : Derivatives with triazole rings exhibit antibacterial and antifungal properties by disrupting cellular processes .

-

Antitubercular Activity : Substituted triazoles show efficacy against Mycobacterium tuberculosis strains .

-

Chemical Reactivity : The compound participates in oxidation, esterification, and nucleophilic substitution reactions due to the carboxylic acid and triazole functionalities.

Optimization Strategies

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal Activity

The compound has demonstrated antifungal properties, particularly against various strains of fungi. Studies have shown that it inhibits the growth of fungi by interfering with their metabolic processes. For instance, research has indicated that derivatives of triazole compounds can effectively combat fungal infections by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes .

2. Anticancer Potential

Recent investigations have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Study :

A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines, suggesting its potential use as a therapeutic agent in cancer treatment .

Agricultural Applications

1. Plant Growth Regulation

Research indicates that triazole derivatives can act as plant growth regulators. They influence various physiological processes in plants, including root development and stress responses .

2. Pesticidal Properties

The compound has also been studied for its pesticidal properties. It has shown effectiveness against certain pest species, making it a candidate for developing new agrochemicals that are less harmful to non-target organisms compared to traditional pesticides .

Summary of Key Findings

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation . The exact pathways involved depend on the specific biological context and the target organisms or cells.

Comparison with Similar Compounds

3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride can be compared with other triazole derivatives such as 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid While both compounds contain the triazole ring, their chemical properties and applications may differ due to variations in their molecular structures

Biological Activity

3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride (CAS No. 68984-23-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and antiproliferative effects, supported by data tables and relevant case studies.

- Molecular Formula : C5H8ClN3O2

- Molecular Weight : 177.59 g/mol

- Structure : The compound features a triazole ring, which is known for its biological significance.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its effects on inflammation, microbial growth, and cell proliferation.

Anti-inflammatory Activity

A study evaluating the anti-inflammatory properties of triazole derivatives found that compounds similar to 3-(4H-1,2,4-triazol-4-yl)propanoic acid significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The results indicated that at a concentration of 100 µg/mL, the compound reduced TNF-α levels by approximately 44% to 60%, demonstrating a strong anti-inflammatory potential .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 3a | 60 | 50 |

| 3b | 50 | 45 |

| 3c | 65 | 55 |

| Control | - | - |

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The results showed that while the propanoic acid moiety reduced antibacterial activity compared to other triazole derivatives with double bonds in their structure, certain derivatives still exhibited notable effectiveness against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiproliferative Activity

Research has demonstrated that the compound exhibits antiproliferative effects on cancer cell lines. In vitro studies indicated that at higher concentrations (100 µg/mL), it inhibited cell proliferation by approximately 25% in certain cancerous cell lines .

Case Studies

- Study on Cytokine Release : A detailed investigation into cytokine release showed that compounds similar to 3-(4H-1,2,4-triazol-4-yl)propanoic acid could modulate immune responses effectively. Specifically, compounds showed varying degrees of IL-10 production enhancement alongside TNF-α suppression, suggesting potential therapeutic applications in chronic inflammatory conditions .

- Antimicrobial Efficacy Evaluation : A comparative study highlighted that while the presence of the propionic acid group diminished antibacterial activity relative to methacrylic acid derivatives, some derivatives still maintained significant antimicrobial properties. This emphasizes the need for further structural modifications to enhance efficacy .

Q & A

Q. What are the optimized synthetic routes for 3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis of triazole derivatives typically involves cyclization or substitution reactions. For example, triazole-containing compounds can be synthesized via refluxing intermediates in polar aprotic solvents like DMSO or ethanol. A general method involves:

- Reaction Setup : Reacting a hydrazide derivative (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with triazole precursors under reflux for 18–48 hours .

- Purification : Distillation under reduced pressure, followed by crystallization in ethanol/water mixtures to isolate the product (yields ~65–74%) .

- Yield Optimization : Increasing reaction time (up to 48 hours) and using coupling agents like CDI (1,1'-carbonyldiimidazole) can enhance yields by promoting efficient cyclization .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

- 1H NMR Analysis : Key signals include:

- 13C NMR Analysis : Peaks at δ 49.4–174.9 ppm correspond to CH2, CO (carbonyl), and aromatic carbons, confirming the triazole and propanoic acid backbone .

- Validation : Compare spectra with synthesized analogues (e.g., methyl 3-hydroxy-2,2-dimethylpropanoate derivatives) to verify substituent positions .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software refine the crystal structure of this compound?

Methodological Answer:

Q. What strategies are effective for evaluating the compound’s biological activity, such as HDAC inhibition?

Methodological Answer:

- Assay Design :

- HDAC Inhibition : Use fluorogenic substrates (e.g., acetylated lysine derivatives) in cell-free assays. Measure deacetylation rates via fluorescence quenching .

- Cell-Based Testing : Treat cancer cell lines (e.g., HeLa) and assess viability via MTT assays. Compare IC50 values with reference inhibitors (e.g., SAHA) .

- Structural Analogues : Synthesize derivatives (e.g., N-hydroxypropanamides) to study structure-activity relationships (SAR). For example, adding acetamide moieties improves binding to HDAC active sites .

Q. How can computational and experimental methods resolve contradictions in SAR studies for triazole derivatives?

Methodological Answer:

Q. What are the best practices for synthesizing and testing analogues to improve pharmacokinetic properties?

Methodological Answer:

- Analogue Design :

- PK Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.